Prosaptide TX14(A)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

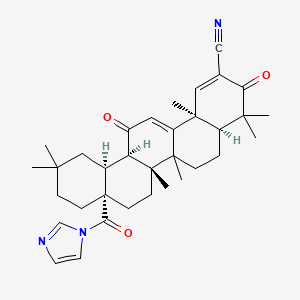

Prosaptide Tx14(A) is a prosaposin-derived peptide known for its neuroprotective and glioprotective properties. It is a potent agonist of G protein-coupled receptors GPR37 and GPR37L1, with EC50 values of 5 and 7 nM, respectively . This compound has shown significant potential in reversing nerve conduction disorders and protecting against cellular stress .

Preparation Methods

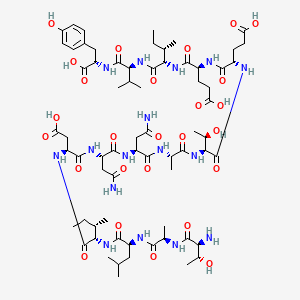

Prosaptide Tx14(A) is synthesized through custom peptide synthesis methods. The peptide sequence is Thr-Ala-Leu-Ile-Asp-Asn-Asn-Ala-Thr-Glu-Glu-Ile-Leu-Tyr . The synthesis involves solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents like HBTU or DIC and deprotection reagents like TFA .

Chemical Reactions Analysis

Prosaptide Tx14(A) primarily undergoes binding and activation reactions with its target receptors, GPR37 and GPR37L1 . These interactions lead to the phosphorylation of ERK1 and ERK2 in Schwann cells . The compound does not undergo typical chemical reactions like oxidation, reduction, or substitution, as its primary function is to interact with biological receptors.

Scientific Research Applications

Prosaptide Tx14(A) has a wide range of scientific research applications:

Neurology: It has been shown to reverse established nerve conduction disorders in diabetic neuropathy models.

Cell Biology: The compound promotes myelin lipid synthesis and prolongs cell survival in Schwann cells and oligodendrocytes.

Pharmacology: It is used to study the activation of GPR37 and GPR37L1 receptors and their downstream signaling pathways.

Therapeutics: Prosaptide Tx14(A) is being investigated for its potential in treating neurodegenerative diseases and peripheral neuropathies.

Mechanism of Action

Prosaptide Tx14(A) exerts its effects by binding to and activating GPR37 and GPR37L1 receptors . This activation stimulates signaling through pertussis toxin-sensitive G proteins, leading to the phosphorylation of ERK1 and ERK2 . These signaling events promote cellular survival and protect against stress, contributing to the compound’s neuroprotective and glioprotective effects .

Comparison with Similar Compounds

Prosaptide Tx14(A) is unique due to its high potency and specificity for GPR37 and GPR37L1 receptors . Similar compounds include:

Prosaptide Tx14(B): Another prosaposin-derived peptide with similar neuroprotective properties.

Saposin C: The parent protein from which prosaptides are derived, known for its role in lysosomal storage disorders.

Neurotrophic Peptides: A broad category of peptides that promote neuronal survival and growth, such as BDNF and NGF.

Prosaptide Tx14(A) stands out due to its specific receptor targets and its ability to reverse nerve conduction deficits in diabetic neuropathy models .

Properties

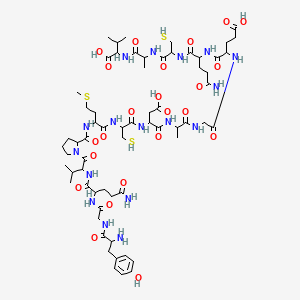

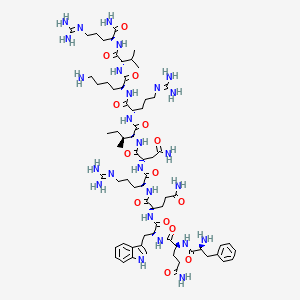

Molecular Formula |

C68H108N16O26 |

|---|---|

Molecular Weight |

1565.7 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C68H108N16O26/c1-13-30(7)52(83-62(103)40(23-28(3)4)76-55(96)32(9)73-63(104)50(71)34(11)85)65(106)79-43(27-49(94)95)61(102)78-42(26-46(70)89)60(101)77-41(25-45(69)88)59(100)72-33(10)56(97)84-54(35(12)86)67(108)75-38(19-21-47(90)91)57(98)74-39(20-22-48(92)93)58(99)82-53(31(8)14-2)66(107)81-51(29(5)6)64(105)80-44(68(109)110)24-36-15-17-37(87)18-16-36/h15-18,28-35,38-44,50-54,85-87H,13-14,19-27,71H2,1-12H3,(H2,69,88)(H2,70,89)(H,72,100)(H,73,104)(H,74,98)(H,75,108)(H,76,96)(H,77,101)(H,78,102)(H,79,106)(H,80,105)(H,81,107)(H,82,99)(H,83,103)(H,84,97)(H,90,91)(H,92,93)(H,94,95)(H,109,110)/t30-,31-,32+,33-,34+,35+,38-,39-,40-,41-,42-,43-,44-,50-,51-,52-,53-,54-/m0/s1 |

InChI Key |

VNFZURXHMUWSJM-CJJHYBAYSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)NC(=O)[C@H]([C@@H](C)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Disodium;[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-6-methyl-5-oxidopyridin-3-yl]methyl hydrogen phosphate](/img/structure/B10787927.png)

![2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride](/img/structure/B10787928.png)

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10787949.png)

![(2S)-N-[(2S)-1-[[(2S)-5-amino-1-[[(3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[3-cyclohexyl-1-hydroxy-2-(undecylamino)propyl]amino]pentanediamide](/img/structure/B10787962.png)

![3-[2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a][1,3,5]triazine-2,4-dione;hydrochloride](/img/structure/B10787973.png)

![N-cyclohexyl-7-[[2-methoxyethyl(methyl)amino]methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;methane](/img/structure/B10787976.png)

![N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylpyridine-3-carboxamide;dihydrochloride](/img/structure/B10787994.png)

![6,9a,11a-trimethyl-7-oxo-N-[2-(trifluoromethyl)phenyl]-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide](/img/structure/B10787999.png)

![4-[(2R)-2-(3-cyclopentyloxy-4-methoxyphenyl)-2-phenylethyl]pyridine;hydrochloride](/img/structure/B10788001.png)

![N-[6-(4-butanoyl-5-methylpyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]indole-3-carboxamide;hydrochloride](/img/structure/B10788022.png)